
N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as FTPS, is a selective and potent inhibitor of the enzyme geranylgeranyl diphosphate synthase (GGPPS). GGPPS is a crucial enzyme in the post-translational modification of small GTPases, which are involved in various cellular processes such as cell growth, differentiation, and signal transduction. The inhibition of GGPPS by FTPS has potential applications in cancer therapy and other diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research into related furanyl benzenesulfonamide compounds involves innovative synthesis techniques, including gold(I)-catalyzed cascade reactions and metal-free domino reactions. These methods facilitate the efficient generation of complex molecules from simpler substrates, highlighting the versatility of these compounds in chemical synthesis (Wang et al., 2014); (Cui et al., 2018).
Characterization and Structural Analysis : Detailed structural analysis and characterization of benzenesulfonamide derivatives reveal the importance of intermolecular interactions in determining the properties and reactivity of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these molecules (Bats et al., 2001).
Potential Applications in Material Science and Biology
Catalysis and Chemical Reactions : Certain derivatives have been explored for their catalytic roles in chemical reactions, such as transfer hydrogenation, showcasing their potential utility in synthetic chemistry and industrial processes. This research indicates the possibility of using such compounds in the development of new catalytic methods (Ruff et al., 2016).
properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c1-10(8-12-5-3-7-21-12)18-22(19,20)13-6-2-4-11(9-13)14(15,16)17/h2-7,9-10,18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYWXTJVAWEXSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

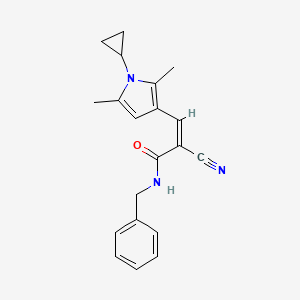
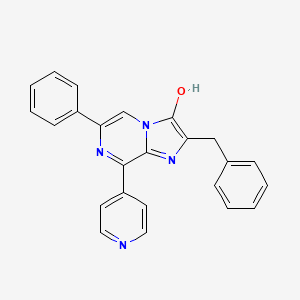
![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)

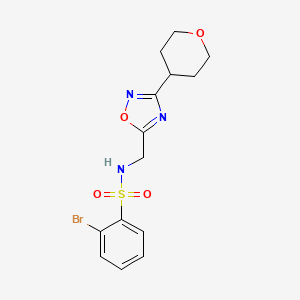
![2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412990.png)

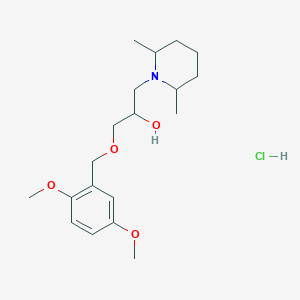



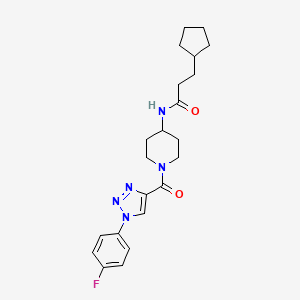
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)
